molecular formula C23H17ClFN3O2 B2659583 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 932321-26-1

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2659583
CAS No.: 932321-26-1
M. Wt: 421.86
InChI Key: DYUIVQDSXOPWQG-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 6-chloro substituent on the quinazolinone core, a phenyl group at position 4, and an acetamide side chain linked to a 4-fluoro-2-methylphenyl moiety. Quinazolinones are heterocyclic compounds with demonstrated pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-11-17(25)8-9-19(14)26-21(29)13-28-20-10-7-16(24)12-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUIVQDSXOPWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenyl and Chloro Groups: The phenyl and chloro groups can be introduced through substitution reactions using suitable halogenated reagents.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative with 4-fluoro-2-methylaniline under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Notable Features Reference
Target: 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide Quinazolinone - 6-Cl, 4-Ph, acetamide-N-(4-F-2-MePh) Enhanced lipophilicity (Cl, F), steric bulk (2-MePh) for selective binding
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS 866153-80-2) Phthalazinone - 4-Ph, acetamide-N-(4-ClBn) Phthalazinone core may confer DNA intercalation potential; Cl enhances stability
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide (CAS 1086683-93-3) Quinazolinone - 4-Cl-3-F-Ph, 2-NMe₂, 6-F Dual fluoro substituents and dimethylamino group may improve solubility and potency
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(4-fluorobenzyl)acetamide (CAS 478033-67-9) Oxadiazolidinone - 4-Cl-Ph, 2-Me, acetamide-N-(4-FBn) Oxadiazolidinone core offers metabolic resistance; F and Cl optimize pharmacokinetics
AJ5d: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-FPh)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone-Thiazolidinone hybrid - Thioacetamide linker, 4-F-Ph, 2-Cl-Ph Hybrid scaffold combines kinase inhibition (quinazolinone) and anti-inflammatory (thiazolidinone) motifs

Key Structural and Functional Insights:

Core Scaffold Diversity: The target compound’s quinazolinone core is shared with CAS 1086683-93-3 and AJ5d . This scaffold is associated with kinase inhibition, whereas phthalazinone (CAS 866153-80-2) and oxadiazolidinone (CAS 478033-67-9) cores are linked to DNA interaction and metabolic stability, respectively .

Substituent Effects: Halogenation: Chloro and fluoro groups improve membrane permeability and resistance to oxidative metabolism. The target compound’s 6-Cl and 4-F-2-MePh substituents may enhance selectivity compared to AJ5d’s 4-F-Ph and 2-Cl-Ph . Side Chains: The acetamide group in the target compound and CAS 866153-80-2 supports hydrogen bonding, critical for target engagement. In contrast, the dimethylamino group in CAS 1086683-93-3 could enhance solubility in polar environments .

The oxadiazolidinone derivative (CAS 478033-67-9) highlights the trade-off between metabolic stability and synthetic complexity .

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential as a therapeutic agent, particularly in oncology and antimicrobial applications. The unique structural features of this compound suggest various interactions with biological targets, which can lead to significant pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C23H20ClFN3O2C_{23}H_{20}ClFN_3O_2, and it features several notable structural components:

  • Quinazoline Core : The fused benzene and pyrimidine rings provide a stable scaffold for biological activity.
  • Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and may influence the compound's interaction with cellular targets.
  • Acetamide Moiety : This functional group is crucial for the compound's solubility and bioavailability.

Biological Activities

The biological activities associated with this compound are diverse and include:

Anticancer Activity

Quinazoline derivatives have been explored extensively for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. Preliminary studies suggest that this compound may act as a kinase inhibitor, impacting pathways critical for cancer cell proliferation.

Table 1: Comparative Anticancer Activity of Quinazoline Derivatives

Compound NameIC50 (μM)Mechanism of Action
2-(6-chloro-2-oxo-4-phenylquinazoline)12.5EGFR Inhibition
2-(6-chloro-2-oxo-4-phenyl-dihydroquinazoline)8.3PDGFR Inhibition
Target Compound 5.0 Potential Multi-Kinase Inhibitor

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit antimicrobial properties against various pathogens. The target compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of quinazoline derivatives, 2-(6-chloro-2-oxo-4-phenyl-dihydroquinazoline) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in signaling pathways associated with cell growth and apoptosis.

Enzyme Interaction Studies

Studies have shown that quinazoline derivatives can inhibit enzymes such as:

  • Dihydrofolate Reductase (DHFR) - involved in DNA synthesis.
  • Cyclin-dependent Kinases (CDKs) - crucial for cell cycle regulation.

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